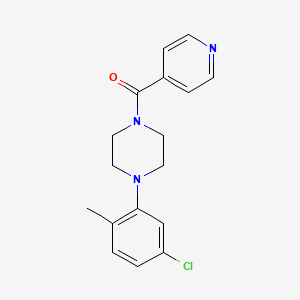
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile is an organic compound that has been widely studied for its potential applications in scientific research. This compound, also known as BNA, has been found to exhibit interesting properties that make it useful in a variety of fields, including chemistry, biology, and medicine. In
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research fields. In chemistry, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been used as a fluorescent probe for the detection of amino acids and proteins. In biology, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In medicine, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential use in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are known to improve cognitive function in patients with this condition.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile are related to its inhibition of acetylcholinesterase. By increasing the levels of acetylcholine in the brain, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile can improve cognitive function, including memory, attention, and learning. However, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may also have side effects, including nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile in lab experiments is its ability to selectively inhibit acetylcholinesterase, which can be useful in studying the role of this enzyme in various biological processes. However, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may also have limitations, including its potential side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are many future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile. One area of interest is the development of new acetylcholinesterase inhibitors that are more potent and have fewer side effects than 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile. Another area of interest is the use of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile as a fluorescent probe for the detection of other biomolecules, such as nucleic acids and carbohydrates. Additionally, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may have potential applications in the development of new drugs for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Synthesemethoden
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 2-nitrobenzaldehyde with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c17-9-13(7-12-3-1-2-4-14(12)18(19)20)11-5-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGOXWQHYLNMOP-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)

![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)



![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)